2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then reacted with 3,5-dimethylpyrazole and a suitable amine source to yield the final product . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Uniqueness
2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substituents, which may confer unique biological activities and pharmacokinetic properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C19H21ClN4 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H21ClN4/c1-12-10-17(22-16-8-3-4-9-16)24-19(21-12)13(2)18(23-24)14-6-5-7-15(20)11-14/h5-7,10-11,16,22H,3-4,8-9H2,1-2H3 |
InChI Key |
RCQNWMCQGZUQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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